molecular formula C18H12N2O3 B12745682 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one CAS No. 82349-12-0

1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one

Cat. No.: B12745682
CAS No.: 82349-12-0
M. Wt: 304.3 g/mol
InChI Key: IFYDXNWZEWFJOZ-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

CAS No.

82349-12-0

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-(1-acetyl-2-hydroxyindol-3-yl)indol-3-one

InChI

InChI=1S/C18H12N2O3/c1-10(21)20-14-9-5-3-7-12(14)15(18(20)23)16-17(22)11-6-2-4-8-13(11)19-16/h2-9,23H,1H3

InChI Key

IFYDXNWZEWFJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Condensation Reaction: The final step involves a condensation reaction between the acetylated indole and another indole derivative to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated effectiveness against pathogens like Escherichia coli and Candida albicans .

Anticancer Properties

Recent investigations suggest that the compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Some derivatives of the compound have been identified as potential neuroprotective agents. They exhibit inhibitory effects on enzymes associated with neurodegenerative diseases, such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties through its action on cyclooxygenase enzymes. In vitro assays have indicated that it can reduce inflammation markers, suggesting potential use in treating inflammatory disorders .

Synthesis Routes

The synthesis of 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available indole derivatives.
  • Reagents : Common reagents include acetic anhydride and various catalysts to facilitate the reaction.
  • Reaction Conditions : The reactions are generally conducted under reflux conditions in solvents like ethanol or acetic acid to promote high yields.

Case Studies

Several case studies illustrate the applications of this compound:

  • A study demonstrated the synthesis of new derivatives using a one-pot multicomponent reaction that led to compounds with enhanced antibacterial activity against resistant strains .
Study FocusFindings
Antimicrobial ActivityNew derivatives showed significant inhibition against multiple pathogens.
Anticancer PropertiesInduced apoptosis in cancer cell lines during in vitro testing.
NeuroprotectionInhibition of acetylcholinesterase activity was observed in assays.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    1,3-Dihydro-3-oxo-2H-indol-2-one: A simpler indole derivative with potential biological activities.

Uniqueness

1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

1,3-Dihydro-1-acetyl-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one is an indole derivative with potential biological activities. This comprehensive review examines its various biological properties based on available research findings.

Acute Toxicity

Studies have investigated the acute toxicity profile of this compound:

Test TypeRouteSpeciesResult
LDLoOralMouse10 g/kg
LD50IntraperitonealMouse760 mg/kg

The lowest published lethal dose (LDLo) via oral administration in mice was found to be 10 g/kg . For intraperitoneal administration, the median lethal dose (LD50) in mice was determined to be 760 mg/kg . These findings suggest that the compound has relatively low acute toxicity, but caution should still be exercised in its handling and administration.

Antimicrobial Activity

Research on analogous compounds suggests possible antimicrobial properties for this compound. A study on small Schiff base molecules, which share structural similarities with the target compound, revealed promising antibacterial activity .

CompoundBacterial StrainMIC (μg/mL)
15hP. aeruginosa2.5 ± 0.15
15iP. aeruginosa3.5 ± 0.18

While these results are not directly applicable to the target compound, they suggest potential for antimicrobial activity that warrants further investigation.

Molecular Docking Studies

Molecular docking simulations have been performed on structurally related compounds to predict their biological interactions. For instance, compound 12 in a study on heterocyclic derivatives showed significant binding affinity to proteins with PDB IDs 1DH2 and 3RP8 . These findings suggest that this compound may also interact with biological targets in a similar manner, potentially influencing its biological activity.

Future Research Directions

Given the limited direct studies on this compound, several areas for future research can be identified:

  • Comprehensive antioxidant assays to determine its radical scavenging capacity
  • In vitro and in vivo antimicrobial studies against a range of pathogens
  • Molecular docking simulations to predict potential biological targets
  • Investigation of anti-inflammatory and anticancer properties, common among indole derivatives
  • Structure-activity relationship studies to optimize its biological activities

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